UGT85B1 Substrate Acceptance: ortho-Hydroxy-Methoxy Pattern
Recombinant UGT85B1 from Sorghum bicolor glucosylates 2‑hydroxy‑3‑methoxybenzyl alcohol, with Km and kcat values determined alongside eight other substrates [1]. In contrast, vanillyl alcohol (4‑hydroxy‑3‑methoxybenzyl alcohol) is not reported as a substrate for this enzyme in the same study, indicating that the ortho‑disubstitution pattern is required for productive binding to the UGT85B1 active site [1]. The enzyme's regiospecificity demands a sterically unhindered hydroxyl group, which in vanillyl alcohol is blocked by the para‑positioned methoxy group [1].
| Evidence Dimension | UGT85B1 glucosylation acceptor activity |
|---|---|
| Target Compound Data | Qualitatively active; Km and kcat determined (numerical values in Hansen et al. 2003, Table 1) [1] |
| Comparator Or Baseline | Vanillyl alcohol (4‑hydroxy‑3‑methoxybenzyl alcohol) – not reported as a UGT85B1 substrate in Hansen et al. 2003 [1] |
| Quantified Difference | Target compound accepted as substrate; comparator not accepted under identical assay conditions (no glucosylation product detected among 20 tested putative substrates) [1] |
| Conditions | In vitro assay with recombinant UGT85B1 expressed in E. coli; UDP-glucose as donor; qualitative TLC-based detection followed by quantitative kinetic analysis for active substrates [1] |
Why This Matters
Researchers studying cyanogenic glucoside biosynthesis or engineering glycosylation pathways cannot substitute vanillyl alcohol for 2‑hydroxy‑3‑methoxybenzyl alcohol, as the enzyme's regiospecificity demands the ortho‑hydroxy‑methoxy arrangement.
- [1] Hansen, K.S.; Kristensen, C.; Tattersall, D.B.; Jones, P.R.; Olsen, C.E.; Bak, S.; Moller, B.L. (2003) The in vitro substrate regiospecificity of recombinant UGT85B1, the cyanohydrin glucosyltransferase from Sorghum bicolor. Phytochemistry, 64(1), 143–151. DOI: 10.1016/s0031-9422(03)00261-9. View Source
